molecular formula C14H13N3O B2646676 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole CAS No. 2415623-45-7

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B2646676
CAS No.: 2415623-45-7
M. Wt: 239.278
InChI Key: JYMWQALAIDPZHJ-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is a synthetic compound featuring a molecular hybrid of a 2,3-dihydro-1H-indole and a 6-methylpyrazine-2-carboxyl group. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable scaffold for the design and development of novel bioactive molecules in drug discovery research . The indole moiety is a fundamental component of numerous natural products and pharmaceuticals, while the pyrazine ring is a nitrogen-containing heterocycle known to contribute to a wide range of biological activities . Pyrazine derivatives have been extensively studied and are found in marketed drugs with applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents . The specific molecular architecture of this compound, which links the two ring systems via a carbonyl group, suggests its potential utility as a key intermediate or building block for constructing more complex heterocyclic systems. Related pyrazine-indole hybrid structures have been investigated for their neuropsychiatric properties, acting as ligands for serotonin and melatonin receptors, highlighting the therapeutic relevance of this chemical class . Researchers can employ this compound in exploring new chemical space for various biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-8-15-9-12(16-10)14(18)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMWQALAIDPZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole typically involves the condensation of 6-methylpyrazine-2-carboxylic acid with 2,3-dihydro-1H-indole under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Activity : Compounds containing indole structures have been reported to possess significant anticancer properties. The incorporation of pyrazine moieties enhances the bioactivity of indole derivatives. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins .
  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects. The presence of the pyrazine group may contribute to enhanced activity against various bacterial strains, making this compound a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that indole-containing compounds can exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole typically involves several chemical reactions:

  • Knoevenagel Condensation : This reaction is often used to synthesize compounds with biological importance. It involves the reaction of indole derivatives with aldehydes or ketones in the presence of a base catalyst, leading to the formation of α-cyano indolylchalcones which can then be modified to yield the desired compound .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm their structure and purity. For instance, distinct peaks in the NMR spectra correspond to different protons in the molecule, confirming successful synthesis .

Therapeutic Potential and Case Studies

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole has shown promise in several therapeutic areas:

  • Cancer Treatment : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth and promote apoptosis in various cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells, suggesting that further clinical trials could be warranted .
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective properties of indole derivatives. This could lead to applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers
NeuroprotectivePotential benefits in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic acyl groups (e.g., 4-methoxyphenyl, thiophene) generally yield higher melting points compared to aliphatic groups (e.g., isobutyryl), suggesting stronger intermolecular interactions in the solid state .
  • Steric Effects : Bulky substituents like phenylacetyl reduce crystallinity (lower melting points), whereas planar aromatic groups enhance packing efficiency .
  • Synthetic Efficiency : Yields remain consistent (65–85%) regardless of substituent type, indicating Method C’s robustness for diverse acylations .

Spectroscopic and Crystallographic Differences

  • 1H-NMR : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl) show deshielded aromatic protons, whereas electron-donating groups (e.g., 4-methoxyphenyl) upfield-shift protons. The pyrazine group in the target compound would likely introduce distinct splitting patterns due to its aromatic nitrogen atoms .
  • Crystal Packing: In sulfonyl-containing analogues (e.g., 1-benzenesulfonyl derivatives), the sulfonyl-bound phenyl rings are nearly orthogonal to the indole core (dihedral angles ~88°), stabilizing the structure via intramolecular C–H⋯O bonds.

Biological Activity

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines pyrazine and indole moieties. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its antimicrobial and anticancer properties, among other biological activities.

The molecular formula of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is C12H12N4OC_{12}H_{12}N_4O. The synthesis typically involves the condensation of 6-methylpyrazine-2-carboxylic acid with 2,3-dihydro-1H-indole, often catalyzed by coupling agents like EDCI in an organic solvent such as dichloromethane at room temperature.

The biological activity of this compound is linked to its interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. This modulation can lead to therapeutic effects against diseases such as cancer and infections.

Anticancer Properties

The compound's anticancer activity has been explored through various studies. It is hypothesized that the indole moiety contributes to the inhibition of cancer cell proliferation. For example, similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating anti-apoptotic protein expressions .

Case Studies and Research Findings

StudyFindings
Study on Indole Derivatives Indole derivatives showed significant cytotoxicity against H460 lung cancer cells with IC50 values indicating effective growth inhibition .
Antimicrobial Evaluation Compounds structurally related to 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Mechanistic Insights Research indicated that the compound may inhibit specific signaling pathways involved in cancer progression, leading to enhanced apoptosis in treated cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole, it is helpful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Pyrazinamide Pyrazine derivativeAnti-tubercular agent
Indole-3-carbinol Indole derivativeAnticancer properties
1-(2-pyridyl)-2,3-dihydro-1H-indole Similar indole structurePotential bioactivity

This comparison highlights that while many compounds exhibit bioactivity, the combination of pyrazine and indole in 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole may confer unique properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key intermediates and optimal reaction conditions for synthesizing 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole?

  • Methodological Answer : The synthesis typically involves coupling a pyrazine carbonyl group with a dihydroindole scaffold. A critical intermediate is the hydrazide derivative (e.g., 1H-indole-3-carbohydrazide), which undergoes cyclization or condensation reactions under reflux conditions with polar aprotic solvents like ethanol or DMF. Catalysts such as acetic acid or sodium acetate are often used to facilitate the reaction. Purification via recrystallization or column chromatography is essential to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the indole and pyrazine ring connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic (C-H) stretches. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), and X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How is the compound's in vitro antitumor activity initially evaluated?

  • Methodological Answer : Standard protocols involve cell viability assays (e.g., MTT or SRB) against human cancer cell lines (e.g., MCF-7, HepG2). Dose-response curves (0.1–100 µM) are generated to calculate IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls are included to validate assay robustness. Replicate experiments (n ≥ 3) ensure statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity, incubation times) or compound stability (e.g., hydrolysis in aqueous media). To address this:

  • Compare IC₅₀ values under standardized conditions (e.g., 48-hour incubation, RPMI-1640 media).
  • Validate compound integrity post-assay using LC-MS.
  • Perform meta-analyses of structural analogs to identify substituents (e.g., methyl groups on pyrazine) that enhance or diminish activity .

Q. What computational strategies predict the compound's interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes like topoisomerase II or kinases. Molecular Dynamics (MD) simulations (50–100 ns) assess binding stability, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with activity. Density Functional Theory (DFT) calculations predict reactive sites for functionalization .

Q. What strategies optimize yield in multi-step synthesis pathways?

  • Methodological Answer : Step-wise optimization is critical:

  • Step 1 : Improve coupling efficiency by replacing traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 minutes).
  • Step 2 : Use protecting groups (e.g., tert-butoxycarbonyl, BOC) to prevent side reactions during pyrazine acylation.
  • Step 3 : Screen alternative catalysts (e.g., DMAP vs. pyridine) to enhance regioselectivity.
    Yield improvements (from ~40% to >70%) are tracked via HPLC .

Q. How does modifying the pyrazine ring’s substituents affect biological activity?

  • Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies reveal:

  • Methyl vs. Chlorine : 6-Methylpyrazine enhances lipophilicity (logP +0.5), improving membrane permeability. Chlorine at the same position increases electrophilicity, potentially boosting DNA intercalation.
  • Positional Effects : Substituents at the pyrazine 2-position (carbonyl) are critical for hydrogen bonding with target proteins. Modifications here reduce activity by >50% in kinase inhibition assays .

Tables for Key Data

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key IntermediateReference
Hydrazide Cyclization45921H-Indole-3-carbohydrazide
Microwave Synthesis72986-Methylpyrazine-2-acid chloride

Table 2 : Biological Activity Against MCF-7 Cells

Compound DerivativeIC₅₀ (µM)logPKey Substituent
Parent Compound12.32.86-Methylpyrazine
Chlorinated Analog8.73.16-Chloropyrazine
De-methylated Analog>1001.9Pyrazine (unsubstituted)

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